molecular formula C18H24Cl2N2O4S B4547725 1-[(2,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

1-[(2,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

Cat. No.: B4547725
M. Wt: 435.4 g/mol
InChI Key: QDNLGCJLNBVKQN-UHFFFAOYSA-N
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Description

1-[(2,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H24Cl2N2O4S and its molecular weight is 435.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.0833838 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Catalysis

The development of enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines has been a significant area of research. These catalysts, derived from l-piperazine-2-carboxylic acid, have shown high enantioselectivities and yields across a broad range of substrates. The presence of an arene sulfonyl group has been critical for achieving high enantioselectivity, demonstrating the compound's potential in synthetic organic chemistry for producing chiral molecules (Wang et al., 2006).

Antimicrobial and Biological Activity

Research into O-substituted derivatives of similar piperidine compounds has shown promising biological activities. A series of derivatives were synthesized and evaluated for their bioactivity against various enzymes. These compounds displayed significant activity against butyrylcholinesterase, indicating their potential as therapeutic agents in treating diseases where this enzyme is implicated (Khalid et al., 2013).

Anticancer Potential

The synthesis of benzhydryl-sulfonyl-piperidine derivatives has been explored for their antimicrobial activity against pathogens affecting tomato plants. These compounds showed significant potential as antimicrobial agents, which could be extended to anticancer applications due to their ability to interact with biological systems at the molecular level (Vinaya et al., 2009).

Sulfur-Nitrogen Chemistry

The exploration of sulfur-nitrogen compounds, including sulfenamides and N-sulfonyloxaziridines, has expanded understanding of their thermal properties and reactivity. These compounds offer new avenues for synthesizing nitrogen-containing heterocycles, crucial in the development of pharmaceuticals and materials (Davis, 2006).

Synthesis of Sulfonyl Hydrazone Derivatives

The creation of sulfonyl hydrazone derivatives incorporating piperidine rings has been investigated for their antioxidant capacity and anticholinesterase activity. These studies highlight the compound's role in medicinal chemistry, particularly in the development of therapeutic agents targeting oxidative stress and cholinesterase enzymes (Karaman et al., 2016).

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methylsulfonyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N2O4S/c19-15-4-3-14(17(20)10-15)12-27(24,25)22-7-5-13(6-8-22)18(23)21-11-16-2-1-9-26-16/h3-4,10,13,16H,1-2,5-9,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNLGCJLNBVKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
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1-[(2,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
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1-[(2,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
Reactant of Route 4
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1-[(2,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
Reactant of Route 5
1-[(2,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
Reactant of Route 6
1-[(2,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

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